molecular formula C15H14N2S B2548924 2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole CAS No. 26196-38-3

2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B2548924
CAS No.: 26196-38-3
M. Wt: 254.35
InChI Key: DIAITCRVSDAQBI-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a benzylthio and a methyl substituent. Benzimidazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-methyl-1H-benzo[d]imidazole typically involves the alkylation of benzimidazole derivatives. One common method is the alkylation of 2-mercaptobenzimidazole with benzyl halides in the presence of a base. The reaction can be carried out under reflux conditions using solvents such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The benzylthio group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzimidazole: Lacks the benzyl and methyl substituents but shares the benzimidazole core.

    1-Methyl-2-mercaptobenzimidazole: Similar structure but without the benzylthio group.

    2-Benzylthio-1H-benzo[d]imidazole: Similar structure but without the methyl group.

Uniqueness

2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both benzylthio and methyl substituents, which can enhance its biological activity and specificity. The combination of these substituents can improve the compound’s pharmacokinetic properties, such as solubility and membrane permeability, making it a valuable candidate for drug development .

Properties

IUPAC Name

2-benzylsulfanyl-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-17-14-10-6-5-9-13(14)16-15(17)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAITCRVSDAQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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